molecular formula C15H17F2N6O7S2. Na B194175 Flomoxef sodium CAS No. 92823-03-5

Flomoxef sodium

Cat. No. B194175
CAS RN: 92823-03-5
M. Wt: 495.46 22.99
InChI Key: PPPZBOLFWGINKN-YLCXCWDSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flomoxef sodium, also known as Flomoxef, is a parenteral second-generation cephalosporin developed by Shionogi & Co., Ltd . It is approved in Japan, China, Taiwan, and South Korea since 1988 and is currently used in adults and children for the treatment of Gram-positive and Gram-negative infections, including those caused by ESBL-PE . It exhibits activity against epidermides, streptococci, propionibacteria, and both methicillin-resistant and -susceptible Staphylococcus aureus .


Molecular Structure Analysis

Flomoxef sodium has the chemical formula C15H17F2N6NaO7S2 and a molecular weight of 518.443 . It belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives .


Physical And Chemical Properties Analysis

Flomoxef sodium is a white to beige powder . It is soluble in water up to 2 mg/mL . The exact mass is not available .

Scientific Research Applications

  • Intraabdominal and Upper Urinary Tract Infections

    • Application : Flomoxef sodium is used in the treatment of intraabdominal and upper urinary tract infections . It has been recommended for inclusion in the WHO Essential Medicines List for these specific infections .
    • Method : The drug is administered parenterally, but the specific dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the drug .
    • Results : While Flomoxef has shown carbapenem-sparing activity against ESBL-E, the clinical data for efficacy is limited, especially in severe cases .
  • Treatment of Bloodstream Infections (BSIs)

    • Application : Flomoxef sodium has been used in the treatment of bloodstream infections caused by Enterobacteriaceae .
    • Method : The drug is administered parenterally. The specific dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the drug .
    • Results : Limited clinical data demonstrate its effectiveness against Enterobacteriaceae bloodstream infections based on its minimum inhibitory concentrations (MICs) .
  • Treatment of Neonatal Sepsis

    • Application : Flomoxef sodium has been used in the treatment of neonatal sepsis caused by ESBL-producing Enterobacterales .
    • Method : The drug is administered parenterally. The specific dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the drug .
    • Results : Clinical and microbiological success rates were 89.71% and 82.8%, respectively, with minimal side effects .
  • Treatment of Urinary Tract Infections (UTIs)

    • Application : Flomoxef sodium has been used in the treatment of urinary tract infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacterales .
    • Method : The drug is administered parenterally. The specific dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the drug .
    • Results : The pharmacokinetic/pharmacodynamic targets for Flomoxef were 70% T > MIC, which is suggestive of bactericidal activity .
  • Treatment of Infections in Diverse Populations

    • Application : Flomoxef sodium is used for the empiric treatment of community-acquired mild/moderate intra-abdominal infections and mild/moderate upper urinary tract infections .
    • Method : The drug is administered parenterally. The specific dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the drug .
    • Results : The application of Flomoxef sodium across diverse populations and settings has been assessed, but more research is needed to fully understand its effectiveness and safety .
  • Treatment of Infections caused by ESBL-producing E. coli

    • Application : Flomoxef sodium has been used in the treatment of infections caused by Extended-Spectrum Beta-Lactamase-Producing Escherichia coli (ESBL-producing E. coli) .
    • Method : The drug is administered parenterally. The specific dosage and duration of treatment would depend on the severity of the infection and the patient’s response to the drug .
    • Results : The pharmacokinetics/pharmacodynamics (PK/PD) characteristics of Flomoxef against ESBL-producing E. coli have been studied. The PK/PD index of Flomoxef against ESBL-producing E. coli is the time that the free drug concentration remaining above the minimum inhibitory concentration (MIC) (f T>MIC), and its target value is ≥ 40% .

Safety And Hazards

When handling Flomoxef sodium, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Flomoxef has been used in trials studying the treatment of Urinary Tract Infection . It is an off-patent oxacephem β-lactam with stability against non-AmpC ESBLs, with potential for utility in these settings . Given the high treatment success rates, low toxicity rates, and off-patent status, this drug has potential for use in the treatment of neonatal sepsis in ESBL-prevalent LMIC settings .

properties

IUPAC Name

sodium;(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPZBOLFWGINKN-YLCXCWDSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N6NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flomoxef sodium

CAS RN

92823-03-5
Record name Flomoxef sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092823035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLOMOXEF SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445HIB8XNF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flomoxef sodium
Reactant of Route 2
Reactant of Route 2
Flomoxef sodium
Reactant of Route 3
Reactant of Route 3
Flomoxef sodium
Reactant of Route 4
Flomoxef sodium
Reactant of Route 5
Flomoxef sodium
Reactant of Route 6
Flomoxef sodium

Citations

For This Compound
769
Citations
K YASUKAWA, N YOSHIZAWA, M SUZUKI… - Japanese Journal of …, 1989 - jstage.jst.go.jp
Flomoxef sodium (FMOX), a new oxacephem antibiotic, was preoperatively administrated by iv drip infusion in patients with cyst formation in the jaw. Then the concentrations of FMOX in …
Number of citations: 1 www.jstage.jst.go.jp
X Yu, F Wang, J Li, W Shan, B Zhu, J Wang - Journal of Pharmaceutical …, 2017 - Elsevier
… unknown impurities in flomoxef sodium were investigated by complete fragmentation patterns. The forming mechanisms of degradation products in flomoxef sodium were also studied. …
Number of citations: 15 www.sciencedirect.com
N Mizuki, Y Watanabe, M Miyamoto… - Ocular Immunology …, 2005 - Taylor & Francis
Aims: We intravenously administered flomoxef sodium (FMOX) 120 minutes before cataract surgery, topically administered levofloxacin (LVFX) into the eyes four times at 30-minute …
Number of citations: 7 www.tandfonline.com
Y Kusano, S Kogure… - … Ophthalmology & Visual …, 2004 - iovs.arvojournals.org
… conjunctival bacterial flora with intravenous injection of Flomoxef sodium (FMOX) which is one … Conclusions: Preoperative intravenous injection of antibiotic (Flomoxef sodium) may not …
Number of citations: 0 iovs.arvojournals.org
R Fujii, K Fujita, K Murono, M Saijo… - … Japanese Journal of …, 1993 - europepmc.org
… We investigated pharmacokinetics and clinical effects of flomoxef sodium (6315-S, FMOX) in neonates and premature infants. These results are summarized as follows: 1. …
Number of citations: 4 europepmc.org
M Yoshida, M Karasawa, T Naruse… - … journal of hematology, 1999 - europepmc.org
… Two hundred and fourteen neutropenic febrile episodes (neutrophil counts< 1.0 x 10 (9)/l) were treated with flomoxef sodium and tobramycin with or without G-CSF. The resolution of …
Number of citations: 21 europepmc.org
M Takechi, Y Miyamoto, K Ishikawa… - … Research: An Official …, 1998 - Wiley Online Library
… 24 h, when the aw-FSCPC contained flomoxef sodium at … The flomoxef sodium release from awFSCPC showed the … Although flomoxef sodium addition has certain disadvantageous …
Number of citations: 161 onlinelibrary.wiley.com
K Mochizuki, M Torisaki, Y Yamashita, M Komatsu… - Ophthalmic …, 1993 - karger.com
… Flomoxef sodium shows strong antibacter ial activity not only against gram-negative … , we determined the nontoxic dosage of flomoxef sodium for an intravitreal injection in albino and …
Number of citations: 2 karger.com
M Takechi, Y Miyamoto, Y Momota, T Yuasa… - Journal of Materials …, 2002 - Springer
… and the released flomoxef sodium was determined at regular intervals. The setting time was … slightly with the addition of flomoxef sodium. The difference at 10% flomoxef sodium (0% vs. …
Number of citations: 49 link.springer.com
N Iwai, H Nakamura, M Miyazu, K Kasai… - … Japanese Journal of …, 1991 - europepmc.org
Flomoxef sodium (FMOX) was evaluated experimentally and clinically in neonates. 1. Serum concentrations and urinary excretions of the drug were examined after a bolus intravenous …
Number of citations: 1 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.